molecular formula C10H16N2O B13065570 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine

1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine

Cat. No.: B13065570
M. Wt: 180.25 g/mol
InChI Key: HVCVKJFZHZRGOL-UHFFFAOYSA-N
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Description

1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine is a substituted aromatic diamine characterized by a benzene ring with two amine groups at the 1- and 2-positions. The 1-position amine is further substituted with a 2-methoxyethyl group, while the 6-position of the benzene ring carries a methyl substituent. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in organic synthesis and materials science.

For instance, nitro precursors can be reduced using SnCl₂·2H₂O in ethanol under reflux, followed by alkaline extraction and purification . The methoxyethyl group likely enhances solubility in polar organic solvents compared to simpler alkyl-substituted diamines, as seen in structurally related compounds like N1-(2-Ethoxyethyl)benzene-1,2-diamine .

Applications of this compound may include roles as a ligand in metal-catalyzed C–H functionalization reactions (similar to N,O-bidentate directing groups in ) or as a precursor for benzotriazole synthesis via diazotization .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-N-(2-methoxyethyl)-3-methylbenzene-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-8-4-3-5-9(11)10(8)12-6-7-13-2/h3-5,12H,6-7,11H2,1-2H3

InChI Key

HVCVKJFZHZRGOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)NCCOC

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
\text{6-Methylbenzene-1,2-diamine} + \text{2-Methoxyethylamine} \rightarrow \text{1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine}
$$

This method ensures selective alkylation of one amino group without over-alkylation or side reactions.

Detailed Preparation Methodology

Reagents and Conditions

Component Role Typical Amount/Condition
6-Methylbenzene-1,2-diamine Starting diamine Stoichiometric or slight excess
2-Methoxyethylamine Alkylating agent Equimolar or slight excess
Solvent Reaction medium Ethanol or methanol, anhydrous preferred
Catalyst Optional, to enhance reaction Acid catalysts (e.g., acetic acid) or base catalysts depending on protocol
Temperature Reaction temperature 25°C to reflux (~78°C for ethanol)
Time Reaction duration 4 to 24 hours depending on conditions

Procedure

  • Dissolve 6-methylbenzene-1,2-diamine in ethanol under stirring.
  • Add 2-methoxyethylamine slowly to the solution.
  • If used, add catalyst to facilitate the reaction.
  • Heat the mixture to reflux for several hours (typically 6-12 hours) to ensure complete reaction.
  • Monitor the reaction progress via thin layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Upon completion, cool the reaction mixture to room temperature.
  • Purify the product by recrystallization from a suitable solvent or by chromatographic techniques to remove unreacted starting materials and side products.

Purification and Yield

The product is generally obtained as a solid after recrystallization or chromatography with yields ranging from 70% to 90%, depending on reaction optimization.

Parameter Typical Value
Purification method Recrystallization/chromatography
Yield (%) 70–90%
Purity (%) >98% (confirmed by NMR, HPLC)

Alternative Synthetic Routes and Catalytic Methods

While the direct alkylation method is predominant, other synthetic strategies include:

  • Reductive Amination: Condensation of 6-methylbenzene-1,2-diamine with 2-methoxyacetaldehyde followed by reduction to the corresponding amine. This method requires reducing agents such as sodium borohydride or catalytic hydrogenation.

  • Catalytic Hydrogenation of Nitro Precursors: Starting from nitro-substituted intermediates, catalytic hydrogenation in the presence of palladium on carbon under hydrogen atmosphere can yield the diamine with the methoxyethyl substituent, although this route is more common for positional isomers like 1,4-diamines.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Direct alkylation 6-Methylbenzene-1,2-diamine + 2-Methoxyethylamine Ethanol, reflux, catalyst optional 70–90 Most common, straightforward, scalable
Reductive amination 6-Methylbenzene-1,2-diamine + 2-Methoxyacetaldehyde + reducing agent Room temperature to reflux 60–80 Requires additional reducing agent
Catalytic hydrogenation Nitro-substituted precursors + H2, Pd/C 2–3 bar H2, 25–80°C 65–85 More complex, used for positional isomers

Chemical Reactions Analysis

Types of Reactions: 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties/Applications References
1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine 1-NH-(CH₂CH₂OCH₃), 6-CH₃ 194.25 (calc.) Enhanced solubility; potential ligand for catalysis; precursor for heterocycles
N1-(2-Ethoxyethyl)benzene-1,2-diamine 1-NH-(CH₂CH₂OCH₂CH₃) 180.25 Similar solubility to methoxyethyl derivative; used in pharmaceutical intermediates
4-Methylbenzene-1,2-diamine 4-CH₃ 122.17 Moderate reactivity; forms indoloquinoxalines with isatin derivatives
N-Methylbenzene-1,2-diamine 1-NH-CH₃ 122.17 Reduced steric hindrance; used in synthesis of Telmisartan impurities
4-Methyl-5-nitrobenzene-1,2-diamine 4-CH₃, 5-NO₂ 167.15 Electron-withdrawing nitro group enhances electrophilic reactivity
N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine 2-Cl, 6-NO₂, ethane-diamine chain 247.70 Halogen and nitro groups favor coordination in metal complexes

Substituent Effects on Reactivity

  • Methoxyethyl vs. The shorter alkoxy chain may also lower lipophilicity (LogP = ~2.37 estimated) compared to ethoxy analogs .
  • Methyl vs. Nitro Groups : The 6-methyl group in the target compound provides mild electron-donating effects, stabilizing intermediates in diazotization reactions. In contrast, nitro-substituted diamines (e.g., 4-Methyl-5-nitrobenzene-1,2-diamine) exhibit higher electrophilicity, favoring reactions like nucleophilic aromatic substitution .

Spectroscopic and Crystallographic Insights

  • X-ray Analysis: Structural analogs, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, have been characterized via X-ray crystallography to confirm N,O-bidentate coordination .
  • NMR Trends : The methoxyethyl group would produce distinct ¹H NMR signals (δ ~3.3–3.5 ppm for OCH₃ and δ ~1.6–2.0 ppm for CH₂CH₂O), differentiating it from methyl- or nitro-substituted diamines .

Biological Activity

1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine, also known as N1-(2-methoxyethyl)benzene-1,2-diamine, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H16N2O
  • Molecular Weight : Approximately 166.22 g/mol
  • Structure : The compound features a methoxyethyl group attached to the nitrogen atom of a benzene-1,2-diamine structure.

Biological Activity Overview

Research indicates that derivatives of 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine exhibit significant biological activities. Notably, these derivatives have been investigated for their antimicrobial , anticancer , and antioxidant properties.

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Specifically, Schiff base derivatives derived from this compound have been studied for their antibacterial properties. These derivatives interact with bacterial proteins, disrupting their functions and demonstrating potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Derivatives

Compound NameActivity TypeTarget OrganismsInhibition (%)
Schiff Base Derivative AAntibacterialE. coli, S. aureus>95%
Schiff Base Derivative BAntifungalCandida albicans97.51%

The mechanism of action involves the interaction of 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine with specific molecular targets within biological systems. It is believed to modulate cellular processes through its interaction with key proteins and enzymes . The formation of intramolecular hydrogen bonds enhances the stability and bioactivity of the compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, derivatives have been evaluated against various cancer cell lines and have shown significant growth inhibition without inducing cytotoxic effects on normal cells .

Case Study: Anticancer Evaluation

In a comprehensive study involving multiple cancer types, certain derivatives exhibited notable antiproliferative effects:

  • Compound 5d : Significant activity against leukemia cell lines.
  • Compound 5h : Effective against ovarian and non-small cell lung cancers.
  • Compound 5x : Demonstrated remarkable activity against breast cancer cells.

These findings underscore the therapeutic potential of the compound as a candidate for future drug development endeavors .

Applications in Medicinal Chemistry

The unique methoxyethyl group enhances solubility and biological activity, making it a subject of interest in medicinal chemistry and pharmacology . The synthesis typically involves the reaction of benzene-1,2-diamine with 2-methoxyethylamine in suitable solvents like ethanol or methanol. The product can be purified through recrystallization or chromatography techniques.

Summary

The biological activity of 1-N-(2-Methoxyethyl)-6-methylbenzene-1,2-diamine showcases its potential as a versatile compound in medicinal chemistry. Its antimicrobial and anticancer properties are particularly noteworthy, warranting further investigation into its mechanisms and applications in drug development.

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